4H-1,2,4-triazole-3-carbothioamide
Description
Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. pensoft.net Its unique structure, containing three nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, making its derivatives potent agents for a wide array of therapeutic applications. pensoft.net Compounds incorporating the 1,2,4-triazole nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. chemmethod.comnih.gov The structural rigidity and potential for diverse substitution patterns make the 1,2,4-triazole ring a versatile building block for the design of new functional molecules.
The Role and Reactivity of the Carbothioamide Moiety in Organic Chemistry
The carbothioamide group, and its precursor the thiosemicarbazide (B42300), is fundamental to the synthesis of the 4H-1,2,4-triazole-3-carbothioamide scaffold. The primary role of this moiety is as a key intermediate in cyclization reactions. eurekaselect.com Typically, an acylthiosemicarbazide, formed from the reaction of an acid hydrazide with an isothiocyanate, undergoes intramolecular cyclization to form the 1,2,4-triazole ring. researchgate.net This reaction can be directed by the choice of reaction conditions; alkaline conditions generally favor the formation of 1,2,4-triazoles, while acidic conditions can lead to the formation of 1,3,4-thiadiazoles. ptfarm.pl The reactivity of the resulting thione group (the tautomer of the carbothioamide) allows for further functionalization, such as S-alkylation, to produce a diverse library of derivatives.
Historical Development and Evolution of Research on this compound Systems and their Analogs
The synthesis of 1,2,4-triazole systems containing a sulfur atom at the 3-position has been a subject of research for many decades. Early methods focused on the cyclization of thiosemicarbazide or its derivatives. A classical approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. Over time, more refined methods have been developed to improve yields and allow for a wider range of substituents on the triazole ring.
A significant advancement has been the use of acylthiosemicarbazides as precursors. researchgate.net This two-step approach, involving the initial formation of the acylthiosemicarbazide followed by its cyclization, offers greater control over the final product. The choice of cyclizing agent (acidic or basic) has been a key area of investigation, as it determines the resulting heterocyclic system. ptfarm.pl Modern synthetic strategies continue to evolve, with a focus on more environmentally benign catalysts and reaction conditions.
The oxygen analog, 1,2,4-triazole-3-carboxamide, is also of significant interest, being the major metabolite of the antiviral drug ribavirin. ebi.ac.ukmdpi.com Research into this analog has provided valuable insights into the biological activity of this class of compounds.
Overview of Key Academic Research Trajectories for this compound
Current research on this compound and its derivatives is predominantly focused on their potential applications in medicinal chemistry. The ability to synthesize a wide variety of substituted analogs has led to the discovery of compounds with significant biological activities.
Key Research Areas:
Anticancer Agents: Derivatives of the 1,2,4-triazole-3-thione scaffold have been investigated as potential anticancer agents. nih.gov For instance, certain derivatives have been found to act as inhibitors of DCN1, a protein implicated in cardiac fibrosis and remodeling, which also has relevance in cancer research. nih.gov
Antimicrobial and Antifungal Agents: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs. Research continues to explore new derivatives of the carbothioamide scaffold for their activity against various bacterial and fungal strains. nih.gov
Anti-inflammatory and Analgesic Activity: Several studies have reported on the anti-inflammatory and analgesic properties of compounds derived from the 1,2,4-triazole-3-thione nucleus. researchgate.net
Anticonvulsant Activity: The structural features of these compounds have also made them attractive candidates for the development of new anticonvulsant drugs. nih.gov
The general synthetic pathway to many of these biologically active compounds involves the initial formation of a thiosemicarbazide derivative, followed by cyclization to the 1,2,4-triazole-3-thione, which is then often further modified.
Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPYFZLFQUVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296351 | |
| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-11-0 | |
| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,2,4-triazole-3-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 4h 1,2,4 Triazole 3 Carbothioamide and Its Functionalized Derivatives
Foundational Synthetic Routes to the 4H-1,2,4-Triazole-3-carbothioamide Core
Traditional methods for the synthesis of the this compound scaffold have historically relied on the cyclization of open-chain precursors. These routes, while established, often provide the fundamental framework for more advanced synthetic explorations.
Cyclization Reactions of Thiosemicarbazide (B42300) and Hydrazinecarbothioamide Precursors
A predominant and classical method for the synthesis of 1,2,4-triazole-3-thiones, which are tautomers of 1,2,4-triazole-3-thiols and can be converted to the carbothioamide, involves the cyclization of thiosemicarbazide or its N-substituted derivatives. nih.gov This approach typically involves the reaction of a thiosemicarbazide with a one-carbon-donating cyclizing agent, such as formic acid or its derivatives. For instance, the reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid leads to the formation of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in an 82% yield. nih.gov
Similarly, hydrazinecarbothioamide precursors are pivotal in constructing the triazole ring. The cyclization of substituted acylthiocarbohydrazides, which can be prepared from the reaction of acylhydrazides with various isothiocyanates, in an alkaline medium, furnishes the corresponding 4-alkyl-5-substituted-1,2,4-triazole-3-thiones in yields ranging from 70-86%. nih.gov The choice of base, such as sodium hydroxide (B78521), potassium hydroxide, or sodium bicarbonate, is crucial for promoting the dehydrative cyclization. nih.gov
Another illustrative example is the synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones. This is achieved through the hydrazinolysis of ethyl-substituted benzoates to yield carbonylhydrazides, followed by reaction with carbon disulfide in a basic medium to form oxadiazole-2-thiones. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) affords the desired triazolethiones. nih.gov
Table 1: Examples of Cyclization Reactions of Thiosemicarbazide and Hydrazinecarbothioamide Precursors
| Precursor | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(3,4-Dichlorobenzyl)hydrazinecarbothioamide | Formic acid | 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol | 82 | nih.gov |
| Substituted Acylthiocarbohydrazides | Alkaline media (e.g., NaOH) | 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | 70-86 | nih.gov |
| Potassium 3-(2-furoyl)dithiocarbazate | Hydrazine hydrate, reflux | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Not specified | mdpi.com |
Ring-Closing Strategies for 1,2,4-Triazole (B32235) Formation with Carbothioamide Functionalization
Beyond simple cyclizations, various ring-closing strategies have been developed to introduce the carbothioamide functionality or its thiol equivalent onto a pre-formed or concurrently forming 1,2,4-triazole ring. A widely employed method is the alkaline-mediated ring closure of arylthiosemicarbazides. For example, 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols have been synthesized in 62-79% yields by refluxing the corresponding 1,4-substituted thiosemicarbazides with sodium hydroxide solution, followed by acidification. mdpi.com
Another strategy involves the reaction of acid hydrazides with carbon disulfide in the presence of a base like potassium hydroxide to form potassium dithiocarbazates. These intermediates can then be cyclized with hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.com This method offers a versatile entry to 4-amino-functionalized triazoles.
Furthermore, one-pot syntheses have been developed. For example, 3,4,5-trisubstituted 1,2,4-triazoles can be prepared from hydrazides and secondary amides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org While not directly yielding the carbothioamide, this highlights the diversity of ring-closing approaches that can be adapted.
Table 2: Ring-Closing Strategies for 1,2,4-Triazole-3-thiol/carbothioamide Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Substituted thiosemicarbazides | 2N NaOH, reflux, then HCl | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols | 62-79 | mdpi.com |
| Acid hydrazide, Carbon disulfide, KOH | 1. Formation of potassium dithiocarbazate 2. Hydrazine hydrate, reflux | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | 53 (for benzyl (B1604629) derivative) | mdpi.com |
| Hydrazides, Secondary amides | Triflic anhydride, microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | Not specified | organic-chemistry.org |
Modern and Sustainable Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. pnrjournal.com The synthesis of 1,2,4-triazole derivatives has significantly benefited from this technology. For instance, a series of 1,2,4-triazole-3-carboxamides were prepared from the corresponding esters and amines under microwave conditions in toluene, avoiding the need for catalysts or metal complexes. researchgate.net This direct amidation is significantly faster than conventional heating methods.
In a specific example leading to derivatives of the target scaffold, 1,2,4-triazole derivatives were synthesized by reacting 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation for just 5-10 minutes, with yields ranging from 64-84%. rjptonline.org Another study reported the microwave-assisted synthesis of novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety. The reaction of an intermediate triazole-thiol with substituted benzyl chlorides in a NaOH/DMF/H₂O system at 90 °C for 15 minutes under microwave irradiation provided significantly higher yields and shorter reaction times compared to conventional heating. nih.gov
Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Reactants | Solvent/Conditions | Power/Temp | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole-3-thiol, Substituted benzaldehydes | Not specified | 210 W | 5-10 min | 64-84 | rjptonline.org |
| 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzyl chlorides | NaOH/DMF/H₂O | 90 °C | 15 min | 75-86 | nih.gov |
| Ethyl 1,2,4-triazole-3-carboxylate (B8385096), Various amines | Toluene | Not specified/130 °C | 30 min | 80-85 | researchgate.net |
Sonochemical Synthesis Protocols
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, accelerating chemical transformations. nih.gov While specific examples for the direct synthesis of this compound using sonochemistry are less common in the reviewed literature, the synthesis of related triazole derivatives has been successfully demonstrated.
For example, the Suzuki cross-coupling reaction to synthesize highly luminescent 4H-1,2,4-triazole derivatives was significantly accelerated by the use of ultrasound. mdpi.com Another study reported the ultrasound-assisted synthesis of diaryl sulfones bearing 1,2,3-triazole moieties, highlighting the potential of sonochemistry in constructing complex heterocyclic systems. nih.gov These examples suggest that sonochemical methods could be effectively applied to the cyclization and functionalization steps in the synthesis of this compound, potentially offering milder reaction conditions and improved efficiency.
Applications of Flow Chemistry in Synthesis
Continuous flow chemistry represents a significant advancement over traditional batch processing, offering enhanced safety, reproducibility, and scalability for chemical synthesis. While specific literature detailing the flow synthesis of this compound is not abundant, the principles and demonstrated success in synthesizing related heterocyclic structures, such as 1,2,3-triazoles, highlight its potential applicability.
A robust protocol for the synthesis of 1,2,3-triazoles has been established using continuous flow conditions with a heterogeneous copper-on-charcoal catalyst. scispace.com This methodology allows for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and in high yields. scispace.com Such a system could be adapted for the cyclization step in 1,2,4-triazole-3-thione synthesis, which often involves the reaction of thiosemicarbazide intermediates. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could optimize the intramolecular cyclization, potentially minimizing side reactions and improving yields. Furthermore, the use of heterogeneous catalysts simplifies product purification, a key advantage for large-scale production.
Regioselective Derivatization Strategies for this compound
The this compound core possesses multiple reactive sites, including three ring nitrogen atoms (N1, N2, and N4), the exocyclic sulfur atom, and the C5 carbon atom. Achieving regioselective functionalization at these specific sites is crucial for developing derivatives with desired properties.
Alkylation and acylation of the nitrogen atoms in the 1,2,4-triazole ring are common strategies for diversification. However, the presence of multiple nucleophilic nitrogen atoms can lead to mixtures of isomers. Research has shown that in S-protected 1,2,4-triazoles, alkylation with various agents tends to occur at the N(1) and N(2) positions, with N(2) alkylated isomers often being the major products. nih.gov The regioselectivity can be influenced by steric effects. nih.gov For instance, the reaction of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dibromomethane (B42720) yielded three isomers, with the N1-CH2-N2 linked product being predominant (50% yield) over the N1-CH2-N1 (15%) and N2-CH2-N2 (10%) isomers. nih.gov
To overcome the challenge of regioselectivity, specific synthetic methods have been developed. One highly regioselective method for introducing an alkoxymethyl substituent at the N1 position involves the use of N-silyl derivatives. mdpi.com For example, methyl 1,2,4-triazole-3-carboxylate can be silylated with hexamethyldisilazane (B44280) (HMDS) and then reacted with an acetal (B89532) in the presence of a Lewis acid like SnCl₄ to yield exclusively the methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate. mdpi.com
| Reagent 1 | Reagent 2 | Conditions | Product | Regioselectivity | Ref |
| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | Mixture of N1, N2, and N1/N2-linked bis(triazolyl)methanes | N1-CH₂-N2 isomer is major | nih.gov |
| Methyl 1,2,4-triazole-3-carboxylate | HMDS, then Alkoxymethyl acetate (B1210297) | SnCl₄, Acetonitrile, Reflux | Methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate | N1-substitution only | mdpi.com |
| 4-Amino-1,2,4-triazole | Acetyl Chloride | Dry Benzene (B151609) | N-acyl derivative | N-acylation | chemmethod.com |
The sulfur atom of the thiocarbonyl group (or the tautomeric thiol) is a soft nucleophile, making it highly susceptible to electrophilic attack. S-alkylation is a common and highly regioselective modification. The reaction of 1,2,4-triazole-3-thiols with electrophiles like benzyl chlorides or alkyl halides typically yields exclusively S-substituted products. researchgate.netnih.gov For example, 1,2,4-triazole-3-thiones can be treated with various benzyl or alkyl halides in the presence of a base to generate the corresponding S-substituted derivatives in yields ranging from 70-99%. nih.gov This high regioselectivity makes S-functionalization a straightforward and reliable method for introducing a wide variety of substituents.
| Triazole Precursor | Alkylating/Acylating Agent | Conditions | Product | Yield | Ref |
| 1,2,4-Triazole-3-thiones | Benzyl/Alkyl Halides | 10% aq. NaOH, 60°C | 3-(Alkylthio)-1,2,4-triazoles | 70-99% | nih.gov |
| 4-Aryl-5-aryl-4H-1,2,4-triazole-3-thiols | Benzyl Chlorides | Ethanol (B145695), Reflux | 3-(Benzylthio)-4,5-diaryl-4H-1,2,4-triazoles | Not specified | researchgate.net |
| 4-Aryl-5-aryl-4H-1,2,4-triazole-3-thiols | Bromoacetophenones | Ethanol, Reflux | 3-(Phenacylthio)-4,5-diaryl-4H-1,2,4-triazoles | Not specified | researchgate.net |
Modifying the C5 position of the triazole ring expands the structural diversity of the scaffold. One powerful method for this is the direct C–H arylation. This approach allows for the regioselective formation of a C-C bond at the C5 position of 1-alkyl or 4-alkyl-1,2,4-triazoles under catalytic conditions, typically using palladium catalysts. nih.govnih.gov This method avoids the need for pre-functionalized starting materials and provides rapid access to C5-arylated triazoles. nih.gov
An alternative strategy to obtain C5-substituted derivatives is through a cyclization reaction where the C5 substituent is introduced via one of the starting materials. For instance, 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides can be synthesized by the cyclization of intermediates derived from appropriately substituted precursors. mdpi.comresearchgate.net
| Strategy | Substrate | Reagent | Catalyst/Conditions | Product | Ref |
| C-H Arylation | 1-Alkyl-1,2,4-triazole | Aryl Halide | Pd Catalyst | 1-Alkyl-5-aryl-1,2,4-triazole | nih.govnih.gov |
| Synthesis via Cyclization | Ethyl 2-(alkoxy)acetimidate hydrochloride | Semicarbazide hydrochloride | Pyridine, Ethanol, Reflux | 5-(Alkoxymethyl)-1,2,4-triazole-3-carboxamide | mdpi.comresearchgate.net |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. MCRs are valuable for rapidly generating libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of complex 1,2,4-triazole derivatives.
For example, a one-pot, three-component reaction involving a 4-hydroxycoumarin, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate can produce hybrid molecules linking a 1,2,4-triazole to a coumarin (B35378) scaffold via a benzyl bridge. rsc.org Another example involves the reaction of triazolethiones with formaldehyde (B43269) and a secondary amine (Mannich reaction) to produce 2,4,5-trisubstituted triazolethiones, further diversifying the core structure. nih.gov These MCRs provide a powerful platform for creating novel and complex molecular architectures based on the 1,2,4-triazole ring. rsc.orgnih.gov
Optimization of Synthetic Yields and Purity Enhancement Techniques
Maximizing the yield and purity of the final products is a critical aspect of chemical synthesis. A variety of techniques are employed to achieve this in the context of this compound synthesis.
Optimization of Reaction Conditions:
Reagent Selection: The choice of reagents can significantly impact yield and purity. For instance, using di-2-pyridyl-thionocarbonate (DPT) as a thiocarbonyl transfer agent for the synthesis of 4H-1,2,4-triazole-3-thiols has been shown to be more efficient and proceed under milder conditions than using thiocarbonyl diimidazole (TCDI). The by-products from DPT are also more easily removed, simplifying purification. lookchem.com
Energy Sources: Exploring different energy sources can optimize reaction times and yields. The use of microwave or ultrasonic irradiation has been investigated as an alternative to conventional thermal heating for multicomponent heterocyclizations, allowing for optimized synthetic procedures. scilit.com
Purity Enhancement Techniques:
Recrystallization: This is a fundamental and highly effective method for purifying solid compounds. Synthesized 4-amino-4H-1,2,4-triazole-3-thiol intermediates have been recrystallized from solvents like ethanol or water to obtain highly pure products for subsequent reactions. mdpi.com
Chromatography: Column chromatography is extensively used to separate desired products from reaction mixtures, especially when isomers are formed. For instance, different N-alkylation isomers of S-protected 1,2,4-triazoles were successfully separated using column chromatography. nih.gov
Washing/Precipitation: Simple washing and precipitation can be effective for removing impurities. After cyclization, pouring the reaction mixture into an ice/water mixture can precipitate the solid product, which is then filtered and washed to enhance purity. mdpi.compensoft.net
Reaction Condition Optimization (Temperature, Pressure, Time)
The synthesis of 1,2,4-triazole derivatives is highly sensitive to reaction conditions, with temperature, reaction time, and solvent choice playing a crucial role in determining the yield and purity of the final product.
Detailed research has shown that the cyclization of thiourea (B124793) derivatives to form the 1,2,4-triazole ring is often facilitated by heat. For instance, in the synthesis of certain 1,2,4-triazole derivatives, reacting carbothioamide precursors with an excess of hydrazine hydrate involves refluxing the mixture for 20 hours to drive the reaction to completion. pensoft.net In another example, the synthesis of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione is achieved by refluxing potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate with hydrazine hydrate, yielding 75% of the product. nih.gov
Optimization studies have been conducted to determine the ideal parameters for specific reactions. In the synthesis of a 5-arylamino-1,2,3-triazole-4-carbothioamide, researchers varied the solvent and temperature to improve the yield of the desired N-sulfonylamidine product. researchgate.net The findings indicated that using n-propanol as a solvent at a temperature of 97°C provided the optimal conditions for the reaction. researchgate.net
The synthesis of 4H-1,2,4-triazole-3-thiols, a related class of compounds, involves a two-step process where the initial formation of an isothiocyanate and its subsequent reaction with a hydrazide is carried out at 55°C for 1.5 hours. lookchem.com The final cyclization step to form the triazole ring is then conducted under basic conditions at 85°C for 5 hours. lookchem.com
The following table summarizes the optimization of reaction conditions for the synthesis of a substituted triazole carbothioamide derivative.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | n-Butanol | 105 | 24 | Low |
| 2 | n-Propanol | 97 | 12 | 78 |
| 3 | Ethanol | 78 | 24 | No reaction |
| 4 | Water | 100 | 24 | No reaction |
Data derived from an optimization study for the synthesis of a 5-arylamino-1,2,3-triazole-4-carbothioamide derivative. researchgate.net
Catalyst Development and Screening for Enhanced Efficiency
Catalysts play a pivotal role in the synthesis of this compound and its derivatives, influencing reaction rates and selectivity. The cyclization of acylthiosemicarbazides or related thiourea precursors into the 1,2,4-triazole ring is commonly achieved under basic conditions. lookchem.comzsmu.edu.ua Alkaline mediums such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used to facilitate this ring closure, with studies showing yields between 51-69% when using 4N NaOH. lookchem.comresearchgate.net
In addition to basic catalysts for cyclization, other reagents have been developed to improve the efficiency of the preceding steps. For the synthesis of the thiocarbamoyl group, thiocarbonyl transfer reagents are employed. A comparative study between N,N'-Thiocarbonyldiimidazole (TCDI) and di-2-pyridyl-thionocarbonate (DPT) found that DPT was more efficient. lookchem.com TCDI was prone to decomposition, making stoichiometric control difficult, whereas DPT provided milder reaction conditions and its by-product, 2-pyridone, was more easily removed. lookchem.com
For the synthesis of more complex, functionalized derivatives, advanced catalytic systems are utilized. The Suzuki cross-coupling reaction, a powerful method for forming C-C bonds, has been adapted for the synthesis of 4-alkyl-3,5-bis-aryl-4H-1,2,4-triazoles. mdpi.com This methodology employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) and a phase transfer catalyst. mdpi.com The use of microwave irradiation or ultrasound has been shown to significantly accelerate these coupling reactions. mdpi.com
Table 2: Catalyst/Reagent Screening for Triazole Synthesis
| Catalyst/Reagent | Reaction Type | Conditions | Outcome/Yield | Reference |
|---|---|---|---|---|
| 4N NaOH | Cyclization | - | 51-69% | researchgate.net |
| KOH in H₂O/EtOH | Cyclization | 85°C, 5h | - | lookchem.com |
| Di-2-pyridyl-thionocarbonate (DPT) | Thiocarbonylation | 55°C, 1.5h | More efficient than TCDI | lookchem.com |
| N,N'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonylation | 55°C, 1.5h | Less efficient, decomposition issues | lookchem.com |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Cross-Coupling | Reflux, 130°C, 7h | Excellent yields | mdpi.com |
Purification Methods (Crystallization, Chromatography)
The isolation and purification of this compound and its derivatives are critical steps to obtain materials of high purity. The most common method for purification is recrystallization. The choice of solvent is crucial for effective purification. For instance, 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide was successfully purified by recrystallization from a mixture of ethanol and ethyl acetate, yielding white crystals. mdpi.com
In cases where simple crystallization is insufficient to separate the desired product from by-products or unreacted starting materials, chromatography techniques are employed. While specific examples for the parent compound are not detailed in the provided context, chromatography is a standard method for purifying organic compounds.
For certain derivatives, specialized purification techniques have been developed. An example is the purification of an S-alkylated 1,2,4-triazole-3-thiol derivative, where the aldehyde product was isolated from the reaction mixture by forming a sodium bisulfite adduct. mdpi.com This method involves reacting the aldehyde with sodium bisulfite to form an α-hydroxy sulfonic acid sodium salt, which can be more easily separated. mdpi.com
The physical form of the purified product is typically a powder or crystalline solid. sigmaaldrich.com The success of the purification is often confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. mdpi.comnih.gov
Comprehensive Structural Elucidation and Tautomeric Analysis of 4h 1,2,4 Triazole 3 Carbothioamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 4H-1,2,4-triazole-3-carbothioamide and understanding its tautomeric equilibrium. The 1,2,4-triazole (B32235) ring system can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. nih.govmdpi.com The position of the substituent and the nature of the surrounding medium can influence which tautomer is more stable.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, 15N)
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, NMR studies are essential to confirm the tautomeric form and the conformation of the carbothioamide group.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4H-1,2,4-triazole derivatives, the proton attached to the triazole ring typically appears as a singlet in the aromatic region. For substituted 4-amino-4H-1,2,4-triazole derivatives, this triazole proton signal is often observed in the range of δ 8.20-8.75 ppm. researchgate.net The protons of the carbothioamide group (-CSNH₂) are expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For substituted 4-amino-4H-1,2,4-triazole derivatives, the triazole ring carbons typically resonate between δ 147 and 160 ppm. researchgate.net The carbon of the carbothioamide group (C=S) is expected to be significantly deshielded and would appear at a lower field. For comparison, in a series of substituted 1-phenyl-1H-1,2,4-triazol-5-amines, the triazole carbons were observed in the range of δ 155-161 ppm. rsc.org
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct insight into the nitrogen environment and tautomerism. The chemical shifts of the nitrogen atoms in the triazole ring would differ significantly between the 1H and 4H tautomers, allowing for unambiguous assignment.
A detailed analysis of the NMR data for various substituted 1,2,4-triazoles can be found in the literature, which aids in the prediction of the spectral characteristics of the title compound. rsc.orgncl.res.in
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Triazole CH) | ~8.5 | s | |
| ¹H (NH₂) | Variable | br s | Dependent on solvent and concentration |
| ¹³C (Triazole C3) | ~160 | s | Attached to the carbothioamide group |
| ¹³C (Triazole C5) | ~150 | s | |
| ¹³C (C=S) | >180 | s | Thioamide carbon |
Note: These are predicted values based on data from analogous compounds and general NMR principles.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group and the triazole ring are anticipated in the region of 3100-3400 cm⁻¹. The C=S stretching vibration of the thioamide group typically appears in the range of 1200-1050 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring are expected between 1640 and 1433 cm⁻¹. researchgate.net For instance, in a series of N³-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3,4-diamine, the N-H stretching of the primary amine was observed around 3411 and 3362 cm⁻¹, and the C=N stretching of the imine was seen at 1683.71 cm⁻¹. pensoft.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, should give a strong signal in the Raman spectrum. The symmetric vibrations of the triazole ring are also expected to be prominent. Studies on 3-mercapto-1,2,4-triazole have utilized FT-Raman spectroscopy to assign vibrational modes. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and triazole) | 3100-3400 | Medium to Strong |
| C-H stretch (triazole) | ~3000 | Medium |
| C=N stretch (triazole) | 1500-1640 | Medium to Strong |
| N-N stretch (triazole) | 1400-1450 | Medium |
| C=S stretch (thioamide) | 1050-1200 | Medium to Strong |
Note: These are expected ranges based on literature data for similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. The 1,2,4-triazole ring itself exhibits weak absorption in the UV region. nih.gov The presence of the carbothioamide group, a chromophore, is expected to result in absorption bands in the UV region. For substituted 4H-1,2,4-triazole derivatives, absorption maxima have been reported in the range of 296-351 nm, which are attributed to π → π* and n → π* electronic transitions. nih.govnih.gov The exact position of the absorption bands will be influenced by the solvent polarity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is a crucial technique for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can provide structural information.
Molecular Formula Determination: The monoisotopic mass of this compound (C₃H₄N₄S) is 128.01567 Da. uni.lu HRMS can confirm this with high accuracy.
Fragmentation Analysis: The fragmentation pattern in mass spectrometry can help to elucidate the structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, N₂, and H₂S from the protonated molecule [M+H]⁺. The fragmentation of the triazole ring is a characteristic feature. Studies on the fragmentation of 1,2,4-triazole derivatives have shown common fragmentation patterns that can be used for structural confirmation. researchgate.netnih.gov PubChem predicts several adducts for this compound, including [M+H]⁺ at m/z 129.02295 and [M+Na]⁺ at m/z 151.00489. uni.lu
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies of this compound and its Derivatives
In the crystal structure of 1H-1,2,4-triazole-3-carboxamide, the molecule is planar. The molecules are organized into sheets through extensive N-H···O and N-H···N hydrogen bonding interactions. nih.gov The C=O bond length of 1.252 Å confirms the amide form. nih.gov
For this compound, it is expected that the thione tautomer would predominate in the solid state, similar to other 3-mercapto-1,2,4-triazoles. The crystal packing would likely be dominated by N-H···S and N-H···N hydrogen bonds, forming a robust network. The crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole also shows a planar triazole ring with extensive hydrogen bonding. rsc.org
Interactive Data Table: Crystallographic Data for 1H-1,2,4-Triazole-3-carboxamide (Analog)
| Parameter | Value | Reference |
| Molecular Formula | C₃H₄N₄O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 3.6944 | nih.gov |
| b (Å) | 17.527 | nih.gov |
| c (Å) | 7.0520 | nih.gov |
| β (°) | 94.4670 | nih.gov |
| V (ų) | 455.24 | nih.gov |
| Z | 4 | nih.gov |
This data is for the carboxamide analog and serves as a model for the thioamide derivative.
Analysis of Supramolecular Interactions (Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the solid state is governed by a variety of non-covalent forces, known as supramolecular interactions. For this compound, hydrogen bonding and π-stacking are the predominant forces that direct its crystal packing and influence its physical properties.
Hydrogen Bonding: The 1,2,4-triazole ring and the carbothioamide group are rich in hydrogen bond donors and acceptors. The triazole ring contains both pyrrole-type (-NH-) and pyridine-type (=N-) nitrogen atoms, while the carbothioamide group (-C(=S)NH₂) provides an N-H donor and a sulfur acceptor. This functionality allows for the formation of extensive hydrogen bond networks.
In a theoretical and experimental study on the closely related molecule 4H-1,2,4-triazole-3,5-diamine (4TZDA), it was demonstrated that all nitrogen atoms can act as hydrogen bond acceptors, and all hydrogen atoms attached to nitrogen can act as donors. mjcce.org.mk The study investigated complexes with DMSO and water, finding that the interactions were stronger with water. mjcce.org.mk The most stable interactions were of the lpO···H-N and lpN···H-O type, indicating strong directionality and contribution to the stability of the complexes. mjcce.org.mk For this compound, similar strong N-H···N and N-H···S hydrogen bonds are expected to be primary motifs in its crystal lattice, creating robust multidimensional networks.
Polymorphism and Co-crystallization Studies
While specific studies on the polymorphism and co-crystallization of this compound are not widely reported, the behavior of analogous 1,2,4-triazole systems provides significant insight into its potential capabilities.
Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. Given the multiple hydrogen bonding sites and the potential for different tautomeric forms to be present, it is highly probable that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature). Studies on other versatile 1,2,4-triazole building blocks have revealed polymorphism, where different hydrogen-bonding assemblies lead to distinct 3-D networks.
Co-crystallization: Co-crystallization involves forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio. This technique is often used to modify the physicochemical properties of a molecule. The rich hydrogen-bonding functionality of this compound makes it an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other heterocycles. For quasi-degenerate tautomeric systems, the co-crystallization of two different tautomers in the same lattice is also a possibility, although it is a relatively rare phenomenon.
Tautomerism and Isomerism of this compound Systems
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of 1,2,4-triazole systems. The presence of multiple nitrogen atoms in the ring and the exocyclic carbothioamide group leads to a complex equilibrium of several possible tautomeric and isomeric forms.
Investigation of Thione-Thiol Tautomerism Equilibria
The carbothioamide group at the 3-position of the triazole ring gives rise to a significant thione-thiol tautomerism. The molecule can exist in the thione form, characterized by a C=S double bond, or the thiol (or mercapto) form, which contains a C-S single bond and an S-H group.
The equilibrium between these two forms is a critical aspect of the molecule's chemistry. Experimental studies on related 1,2,4-triazole-3-thione derivatives using methods like HPLC-MS have confirmed the simultaneous presence of both thione and thiol forms in solution. jocpr.com These studies consistently show that the thione form is the major component in the mixture. jocpr.com The greater polarity of the thione tautomer results in a shorter retention time on reversed-phase chromatography columns compared to the less polar thiol form. jocpr.com
Prototropic Isomers and Their Relative Stabilities
In addition to thione-thiol tautomerism, prototropic tautomerism involving the nitrogen atoms of the triazole ring leads to several possible isomers. A proton can reside on the N1, N2, or N4 atom of the triazole ring. Combining these with the thione/thiol forms results in multiple potential isomers, each with a different relative stability.
Table 1: Relative Stabilities of 1,2,4-Triazole-3-thione Tautomers (Theoretical)
| Tautomer Form | Ring Position of H | Functional Group | Relative Stability |
|---|---|---|---|
| Thione | 1-H / 2-H | C=S | Most Stable |
| Thione | 4-H | C=S | Less Stable |
| Thiol | - | C-SH | Least Stable (in gas phase) |
Data derived from computational studies on 1,2,4-triazole-3-thione systems. nih.gov
Experimental and Theoretical Approaches to Tautomeric Preferences
A combination of experimental and theoretical methods is employed to fully characterize the tautomeric equilibria in 1,2,4-triazole systems.
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying tautomers. For instance, the ¹H NMR spectra of 4-amino-1,2,4-triazole-3-thione derivatives show characteristic signals for the N-H protons in the 13–14 ppm range, which is indicative of the thione tautomeric form. nih.gov
Mass Spectrometry (MS): Techniques like HPLC-MS can separate and identify different tautomers in a mixture, providing quantitative data on their relative abundance in solution. jocpr.com
Spectrophotometry (UV/IR): UV and IR spectroscopy can distinguish between tautomers based on their different electronic structures and vibrational modes. jocpr.com The C=S and S-H bonds of the thione and thiol forms, respectively, have distinct IR absorption frequencies.
X-ray Crystallography: This method provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.
Theoretical Approaches:
Ab Initio and Density Functional Theory (DFT): Computational methods are used to calculate the geometries and relative energies of all possible tautomers. nih.govresearchgate.net Methods like B3LYP and M06-2X are commonly used. nih.govresearchgate.net These calculations can predict the most stable tautomer in the gas phase and, with the inclusion of solvent models (like PCM or SMD), in solution. researchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate electronic properties, such as charge distribution and orbital interactions, which helps to explain the relative stabilities of the different tautomers. nih.gov
Vibrational Frequency Calculations: Theoretical calculations of vibrational spectra can be compared with experimental IR and Raman data to confirm the identity of the predominant tautomer. nih.gov
Table 2: Methods for Studying Tautomerism in 1,2,4-Triazole-3-thione Systems
| Method Type | Specific Technique | Information Obtained |
|---|---|---|
| Experimental | NMR (¹H, ¹³C, ¹⁵N) | Identification of tautomers in solution, structural assignment. nih.gov |
| HPLC-MS | Separation and quantification of tautomers in mixtures. jocpr.com | |
| UV-Vis Spectroscopy | Distinguishing electronic transitions of different tautomers. jocpr.com | |
| IR Spectroscopy | Identifying functional groups (C=S vs. S-H). jocpr.com | |
| X-ray Crystallography | Definitive structure determination in the solid state. | |
| Theoretical | DFT/Ab Initio Calculations | Relative energies, geometric structures, reaction barriers. nih.govrsc.org |
| NBO Analysis | Electronic charge distribution, orbital interactions. nih.gov | |
| Vibrational Analysis | Predicted IR/Raman spectra for comparison with experiment. nih.gov |
Theoretical and Computational Chemistry Studies on 4h 1,2,4 Triazole 3 Carbothioamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4H-1,2,4-triazole-3-carbothioamide, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational (infrared and Raman) spectra. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to find the global minimum on the potential energy surface. The resulting optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and calculated vibrational frequencies are crucial for confirming the structure and for comparison with experimental data, were it available.
Ab Initio Methods for High-Level Energetic Calculations
For more accurate energy calculations, especially for reaction mechanisms or tautomeric stability, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more demanding, provide a more precise picture of the electronic energy of the molecule.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated, providing a quantitative basis for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the carbothioamide group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.
Molecular Modeling and Simulation Approaches
Beyond the properties of a single molecule in a vacuum, molecular modeling and simulation can predict its behavior in a condensed phase, such as in a solvent.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal its conformational flexibility, preferred orientations, and the nature of its interactions with the solvent (e.g., hydrogen bonding). This information is crucial for understanding its behavior in a biological or chemical system.
Molecular Docking Studies for Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as derivatives of this compound, to the active site of a target protein.
Several studies have utilized molecular docking to investigate the potential of 1,2,4-triazole (B32235) derivatives as therapeutic agents. For instance, in a study of novel 1,2,4-triazole-based acetamide (B32628) derivatives as potential anti-cancer agents, molecular docking revealed excellent binding affinities to c-kit tyrosine kinase and protein kinase B. nih.gov Compound 7f , which showed the highest anti-proliferative activity, exhibited binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to these kinases, respectively. nih.gov
Another study focused on 1,2,4-triazole derivatives as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov Molecular docking of compound 7e into the InhA active site showed a binding energy score of -11.7 kcal/mol. nih.gov The docking analysis revealed specific interactions, such as a hydrogen bond between the 4-morpholino ring oxygen and Val65, and another between the 1,2,3-triazol-1-yl benzoic acid and Ile194. nih.gov
Similarly, docking studies of 1,4-disubstituted-1,2,3-triazoles against Xanthine Oxidase demonstrated that compounds 9f and 9h had significant binding energies of -7.29 kcal/mol and -7.59 kcal/mol, respectively, suggesting they could be potent inhibitors. thesciencein.org
These examples highlight how molecular docking provides valuable insights into the ligand-target interactions of this compound derivatives, guiding the design of more potent and selective inhibitors for various therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation of Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their experimentally determined activities.
For 1,2,4-triazole derivatives, 3D-QSAR studies have been successfully employed to understand their anticancer potential. nih.govnih.gov In one such study on substituted 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, a 3D-QSAR model was generated using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.govnih.gov This model yielded a statistically significant correlation coefficient (r²) of 0.8713, indicating a strong relationship between the descriptors and the biological activity. nih.govnih.gov The model also showed good predictive capacity, with an external predictivity (pred_r²) of 0.8109. nih.govnih.gov The study identified that steric and electrostatic fields were crucial for the anticancer activity of these compounds. nih.govnih.gov
Another QSAR study focused on 1,2,4-triazole derivatives as α-glucosidase inhibitors for the treatment of diabetes. researchgate.net This research aimed to establish a connection between the structural features of the compounds and their inhibitory activity. researchgate.net By developing a QSAR model based on chemical descriptors, the study could predict the activity of new triazole derivatives. researchgate.net
The theoretical derivation of descriptors in QSAR studies involves calculating various parameters that describe the chemical structure in a numerical format. These can include electronic descriptors (like atomic charges), steric descriptors (related to the size and shape of the molecule), and hydrophobic descriptors (related to the molecule's affinity for non-polar environments). The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.
Mechanistic Insights from Computational Studies
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. This is crucial for understanding how molecules like this compound and its derivatives are synthesized and how they react.
The synthesis of the 4H-1,2,4-triazole-3-thiol ring often involves the cyclization of thiourea (B124793) derivatives. researchgate.net A proposed mechanism begins with the reaction of halides with potassium thiocyanate (B1210189) (KSCN) to form isothiocyanate derivatives. These then react with a hydrazide, such as isonicotinic acid hydrazide, to produce thioureas. researchgate.net The subsequent treatment of these thiourea derivatives with a base, like sodium hydroxide (B78521) (NaOH), leads to the cyclization and formation of the 1,2,4-triazole ring. researchgate.net
Computational studies can model this process, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. For example, photochemical synthesis of 1,2,4-triazoles has been investigated through experimental and computational studies, which helped to elucidate the reaction mechanism involving triplet intermediates and azomethine ylides. rsc.org
Furthermore, computational methods are used to study cycloaddition reactions involving 1,2,4-triazole derivatives. For instance, the reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) have been studied theoretically to understand the formation of various cycloadducts. uzhnu.edu.uaresearchgate.net These studies provide insights into the stereoselectivity and regioselectivity of such reactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool for confirming the structure of organic molecules. mdpi.com Quantum-chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets, can provide theoretical chemical shifts. mdpi.com These calculated values are then often scaled and compared with experimental data. For example, in the characterization of 1,2,4-triazole derivatives, the appearance of specific signals in the ¹H and ¹³C NMR spectra, such as those for the triazole ring carbons and protons, confirms the successful synthesis. nih.govsemanticscholar.org Computational predictions can help in the assignment of these signals. mdpi.com
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions. For instance, a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate predicted its UV-Vis spectra, showing absorption features between 170 nm and 210 nm. researchgate.net The study also investigated the effect of solvent on the spectra, predicting a red shift in methanol (B129727) compared to the gas phase. researchgate.net Such predictions are useful for interpreting experimental UV-Vis spectra of this compound and its derivatives. nih.gov
Coordination Chemistry of 4h 1,2,4 Triazole 3 Carbothioamide and Its Metal Complexes
Ligand Characteristics of 4H-1,2,4-Triazole-3-carbothioamide
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms within its structure. The interplay of these sites allows for a variety of coordination modes, making it a versatile ligand in the synthesis of metal complexes.
Identification of Potential Nitrogen and Sulfur Donor Sites
The this compound molecule possesses several potential coordination sites. The triazole ring itself contains three nitrogen atoms, and the carbothioamide group introduces an additional nitrogen and a sulfur atom. The exocyclic sulfur atom of the thioamide group and the nitrogen atoms of the triazole ring are the primary potential donor sites. nih.gov The ligand can exist in tautomeric thione and thiol forms, which influences its coordination behavior. In the solid state and in solution, the thione form is generally predominant.
Chelation Modes and Bridging Capabilities in Metal Complex Formation
Based on studies of analogous 1,2,4-triazole-3-thiol derivatives, this compound is expected to act as a versatile ligand, exhibiting both chelation and bridging coordination modes.
Bidentate Chelation: In many instances, related ligands coordinate to a single metal center in a bidentate fashion, forming a stable five-membered chelate ring. This typically involves the exocyclic sulfur atom and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4). For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand coordinates through the sulfur and the amino group nitrogen. nih.gov
Bridging Coordination: The triazole ring is well-known for its ability to bridge two or more metal centers. This can occur through the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear or polymeric structures. This bridging capability is a key feature of 1,2,4-triazole-based ligands and is anticipated for this compound.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Preparation of Complexes with Transition Metals (e.g., Cu, Zn, Ni, Co, Fe, Pt, Pd, Au)
The synthesis of transition metal complexes with ligands analogous to this compound has been widely reported. A general method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol (B145695) or methanol (B129727). The reaction mixture is often refluxed to ensure complete complexation, followed by cooling to induce precipitation of the complex. nih.govekb.eg
For instance, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared by reacting the ligand with the corresponding metal acetates in a 2:1 ligand-to-metal molar ratio in an alcoholic medium. nih.gov Similarly, Schiff base derivatives of 4-amino-5-mercapto-4H-1,2,4-triazole have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). ajol.info
Synthesis of Complexes with Lanthanides and Actinides (if applicable)
While the coordination chemistry of 1,2,4-triazole (B32235) derivatives with transition metals is well-established, reports on their complexes with lanthanides and actinides are less common. However, the presence of both "hard" nitrogen and "soft" sulfur donor atoms suggests that these ligands could potentially form stable complexes with the "hard" lanthanide and actinide ions. The synthesis would likely involve similar methodologies as with transition metals, possibly using salts like nitrates or perchlorates in polar aprotic solvents to facilitate coordination.
Spectroscopic (IR, UV-Vis, NMR, EPR) and Elemental Analysis of Complexes
The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and elemental analysis is typically employed.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand is compared with that of the metal complex. A shift in the vibrational frequencies of the C=S and C-N bands of the thioamide group, as well as the N-N and C=N bands of the triazole ring, upon complexation provides evidence of coordination. For example, a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency are indicative of coordination through the sulfur atom. New bands appearing in the far-IR region of the complex's spectrum can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help to deduce the geometry of the metal center. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The positions and intensities of these bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm complex formation and provide insights into the coordination mode. In complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, observable changes in the chemical shifts are taken as evidence of complexation. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable technique for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.
Elemental Analysis: Elemental analysis (C, H, N, S) is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand.
Data from Analogous 1,2,4-Triazole-3-thiol Complexes
To illustrate the expected spectroscopic data, the following table summarizes typical findings for complexes of ligands structurally related to this compound.
| Metal Ion | Ligand | Coordination Geometry | Key Spectroscopic Features | Reference |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |
| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Bidentate coordination via sulfur and amino nitrogen. | nih.gov |
| Co(II) | Schiff base of 4-amino-5-mercapto-4H-1,2,4-triazole | Octahedral | Tridentate coordination via deprotonated oxygen, azomethine nitrogen, and thiol sulfur. | ajol.info |
Magnetic Properties and Electronic Structure of Metal-4H-1,2,4-Triazole-3-carbothioamide Complexes
The magnetic properties and electronic structure of metal complexes containing this compound and its derivatives are crucial for understanding their geometric arrangements and bonding characteristics. The magnetic behavior of these complexes is primarily dictated by the d-electron configuration of the central metal ion and the geometry of the coordination sphere.
Studies on complexes synthesized with ligands analogous to this compound, such as 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione, provide significant insights. In these systems, the ligand typically acts as a bidentate chelator, coordinating through the thione/thiol sulfur atom and a nitrogen atom from the triazole ring.
Magnetic susceptibility measurements are instrumental in assigning the geometry of these complexes. For instance, the magnetic moment of a Cu(II) complex with a related triazole-thione Schiff base ligand was found to be 1.82 B.M., a value consistent with a distorted octahedral geometry. Similarly, a Ni(II) complex exhibited a magnetic moment of 3.11 B.M., and a Co(II) complex showed a moment of 4.78 B.M., both suggesting octahedral coordination around the metal ions. revistabionatura.comajol.info In contrast, a Pt(IV) complex with a similar ligand was found to be diamagnetic (0.08 B.M.), which is expected for a d6 ion in an octahedral field. revistabionatura.com
The electronic spectra of these complexes further elucidate their structure. The appearance of d-d transition bands in the visible region is characteristic of the specific geometry. For example, Ni(II) and Co(II) complexes often display multiple absorption bands corresponding to spin-allowed transitions within a high-spin octahedral ligand field. ajol.info Charge transfer bands, typically from the ligand to the metal (LMCT), are also observed, usually in the UV region. revistabionatura.com The combination of magnetic data and electronic spectra allows for the confident assignment of coordination geometries, which are often found to be octahedral for Co(II) and Ni(II), and square-planar or tetrahedral for other metals like Cu(II) and Cd(II), depending on the specific ligand and reaction conditions. ugm.ac.id
Table 1: Magnetic Moments and Suggested Geometries for Metal Complexes of a 4H-1,2,4-Triazole-3-thione Derivative
| Metal Ion | Magnetic Moment (B.M.) | Suggested Geometry |
|---|---|---|
| Co(II) | 4.78 | Octahedral |
| Ni(II) | 3.11 | Octahedral |
| Cu(II) | 1.82 | Distorted Octahedral |
| Pt(IV) | 0.08 | Octahedral |
Data derived from studies on complexes of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione and its Schiff base. revistabionatura.comajol.info
X-ray Crystallography for Coordination Geometry and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise coordination geometry and observing the extended supramolecular architectures of metal-4H-1,2,4-triazole-3-carbothioamide complexes. While crystal structures for complexes of the parent this compound are not extensively reported, detailed structural analyses of complexes with the closely related tautomer, 1H-1,2,4-triazole-3-thiol (HtrzSH), and its derivatives provide a clear picture of the coordination possibilities.
The 1,2,4-triazole-3-thione/thiol ligand is highly versatile, capable of adopting numerous coordination modes. In a study of cadmium(II) polymers, the HtrzSH ligand was shown to exhibit at least six different bridging modes, influenced by the anions present in the synthesis. acs.org These varied bridging patterns, involving the sulfur atom and the N1, N2, and N4 atoms of the triazole ring, give rise to diverse coordination polymers with 1D, 2D, or 3D structures. acs.org
A common coordination pattern is the N1,N2-bridging mode of the triazole ring, which connects adjacent metal centers, similar to pyrazolate ligands. acs.org This bridging often leads to the formation of dinuclear or polynuclear complexes and extended coordination polymers. The thione/thiol group provides an additional coordination site, allowing for chelation or further bridging. For example, in a dinuclear zinc complex bridged by 3,5-diamino-1,2,4-triazole, the triazole ligand acts as an N1,N2-bidentate bridge between the two metal centers. acs.org
The supramolecular architecture of these complexes is heavily influenced by non-covalent interactions, particularly hydrogen bonding. In zinc complexes with amino-substituted triazoles, extensive N-H···Cl hydrogen bonding networks can link individual complex units into higher-dimensional structures. acs.org The presence of the carbothioamide group in the target ligand offers additional hydrogen bond donors (N-H) and acceptors (C=S), facilitating the formation of robust and intricate supramolecular assemblies. For instance, crystal structures of related triazole-carboxamides show that N—H···O and N—H···N hydrogen bonds link molecules into infinite two-dimensional sheets.
Table 2: Observed Coordination Modes of 1H-1,2,4-Triazole-3-thiol (HtrzSH) in Cadmium(II) Polymers. acs.org
| Anion Present | Ligand Coordination Mode | Resulting Structure |
|---|---|---|
| Chloride | Monodentate (S-donor) | Discrete Monomer |
| Bromide | Bridging (μ₂-S, N⁴) | 1D Chain |
| Iodide | Bridging (μ₃-S, N¹, N⁴) | 2D Layer |
| Sulfate | Bridging (μ₃-S, N¹, N²) | 3D Framework |
Catalytic Applications of this compound Metal Complexes
The metal complexes of this compound and related triazole-thiones are an emerging area of interest in catalysis. Their potential stems from the combination of a versatile heterocyclic scaffold, which can be readily functionalized, and a coordinated metal center, which can act as a Lewis acid or participate in redox cycles.
While specific catalytic applications for metal complexes of unsubstituted this compound are not yet widely documented, research on related derivatives demonstrates their potential. Metal complexes incorporating triazole ligands have been explored as catalysts in various organic reactions. For example, certain imine-oxime complexes of triazole derivatives have been successfully employed to catalyze numerous organic transformations. samipubco.com
The development of heterogeneous catalysts is a key area where these complexes could be valuable. By anchoring the complexes to a solid support or by designing them as insoluble coordination polymers, the catalyst can be easily separated from the reaction mixture and potentially reused. acs.org For instance, a heterogeneous palladium(II) complex supported on a thiazole-based ligand was shown to be an efficient and reusable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org This suggests that similar palladium or other transition metal complexes of triazole-thiones could exhibit analogous activity in C-C coupling or condensation reactions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the this compound ligand allows for coordination to a wide range of metal ions, opening possibilities for tuning the catalytic activity for specific organic transformations.
The application of metal-4H-1,2,4-triazole-3-carbothioamide complexes in polymerization reactions is a largely unexplored field of research. The structural features of these complexes, particularly the ability of the triazole ring to bridge metal centers, suggest potential for applications in this area. Late transition metal complexes are well-known catalysts for various polymerization reactions, such as olefin polymerization. The electronic and steric environment provided by the this compound ligand could potentially be tuned to control polymer chain growth and properties. However, based on currently available scientific literature, there are no specific reports detailing the use of these complexes as catalysts for polymerization reactions. This represents a nascent area with opportunities for future investigation.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound
The 1,2,4-triazole moiety is a highly effective building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its excellent bridging capabilities. researchgate.net The N1 and N2 atoms of the triazole ring readily bridge adjacent metal centers, leading to robust and often porous structures. The addition of the carbothioamide functional group at the 3-position introduces further coordination sites (S and amide N), enhancing the potential for creating diverse and functional materials.
Although MOFs built specifically from the unsubstituted this compound ligand are not prevalent in the literature, numerous examples using related 1,2,4-triazole derivatives highlight the promise of this ligand class. For example, bitopic 1,2,4-triazole linkers have been used to construct 3D "metal oxide-organic frameworks" (MOOFs) with molybdenum(VI) oxide, where the triazole group acts as a short-distance N1,N2-bridge between molybdenum ions. nih.gov
The functional groups on the triazole ring play a critical role in directing the final structure and properties of the framework. In a series of cadmium(II) coordination polymers synthesized with 1H-1,2,4-triazole-3-thiol, the anion present during synthesis induced different coordination modes of the ligand, resulting in a variety of structures ranging from simple 1D chains to complex 3D frameworks. acs.org This demonstrates that the thione group is an active participant in framework construction. Similarly, MOFs based on ligands like bis(carboxyphenyl)-1,2,4-triazole show how additional functional groups (carboxylates) can be used in conjunction with the triazole core to build isoreticular series of frameworks with tunable porosity and adsorption properties dependent on the metal ion used (e.g., Cu, Co, Zn). researchgate.net These findings strongly suggest that this compound is a promising candidate for designing novel MOFs and coordination polymers with potential applications in gas storage, separation, and sensing. rsc.orgnih.gov
Mechanistic Investigations of Biological Activities of 4h 1,2,4 Triazole 3 Carbothioamide in Vitro and Molecular Level
Anti-Microbial Mechanisms of Action (Cellular and Biochemical Pathways)
While the broader class of 1,2,4-triazole (B32235) derivatives has been a subject of interest in the development of new antimicrobial agents, specific mechanistic studies on 4H-1,2,4-triazole-3-carbothioamide are limited. However, research on related triazole compounds provides insights into potential mechanisms of action.
Inhibition of Essential Microbial Enzyme Systems (e.g., DNA gyrase, cell wall biosynthesis enzymes)
Derivatives of 1,2,4-triazole have been investigated for their ability to inhibit crucial microbial enzymes. For instance, certain 1,2,4-triazole-naphthyridinone hybrids have demonstrated inhibitory activity against E. coli DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Molecular docking studies of other triazole derivatives have also suggested potential interactions with bacterial enzyme targets. researchgate.net While no direct evidence is currently available for this compound, its structural similarity to other bioactive triazoles suggests that inhibition of essential enzymes like DNA gyrase could be a possible mechanism of its antimicrobial action. Further enzymatic assays are required to confirm this hypothesis.
Disruption of Microbial Cell Membrane Integrity and Permeability
Interference with DNA Replication, Transcription, or Protein Synthesis in Microorganisms
Interference with fundamental cellular processes such as DNA replication, transcription, and protein synthesis is a common antimicrobial strategy. Some 1,2,4-triazole derivatives have been shown to inhibit SecA-dependent protein translocation, a crucial pathway for the secretion of virulence factors in bacteria. scbt.com This suggests that related compounds could potentially interfere with protein synthesis or transport. The structural features of this compound, particularly the triazole ring, which can act as a bio-isostere for other functional groups, might allow it to interact with biological targets involved in these essential processes. However, specific studies to confirm such interactions for this compound are lacking.
Anti-Cancer Mechanisms of Action (Cellular and Molecular Pathways in Cell Lines)
The anticancer potential of 1,2,4-triazole derivatives has been more extensively studied, with significant research focusing on the closely related analog, 1,2,4-triazole-3-carboxamide. These studies provide a strong basis for understanding the potential anticancer mechanisms of this compound.
Induction of Apoptosis Pathways in Cancer Cell Lines (e.g., Caspase Activation, Mitochondrial Pathway)
Research on 1,2,4-triazole-3-carboxamide derivatives has demonstrated their ability to induce apoptosis, or programmed cell death, in leukemia cell lines. researchgate.neteurekaselect.com One study focused on the analysis of ribavirin's aglycon, 1,2,4-triazole-3-carboxamide, and its derivatives in chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. researchgate.net The findings indicated that these compounds induce apoptosis, which was confirmed by Western blot analysis showing the cleavage of PARP1 and caspase-3. researchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. The ability of these related compounds to activate caspase-3 suggests a potential mechanism for the anticancer activity of this compound. researchgate.net
Table 1: Apoptosis Induction by 1,2,4-Triazole-3-Carboxamide Derivatives in Leukemia Cell Lines
| Compound Derivative | Cell Line | Apoptotic Effect | Key Marker |
| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | K562, CCRF-SB | Induction of apoptosis | Caspase-3 cleavage |
| 1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamide | K562, CCRF-SB | Induction of apoptosis | Caspase-3 cleavage |
Data sourced from studies on 1,2,4-triazole-3-carboxamide derivatives, which are structurally similar to this compound. researchgate.net
Cell Cycle Arrest at Specific Phases (e.g., G0/G1, S, G2/M)
In addition to inducing apoptosis, 1,2,4-triazole-3-carboxamide derivatives have been shown to cause cell cycle arrest in cancer cells. researchgate.neteurekaselect.commdpi.com Flow cytometry analysis revealed that treatment of K562 and CCRF-SB leukemia cells with these compounds led to an accumulation of cells in specific phases of the cell cycle. mdpi.com For instance, one derivative caused an increase in the G1 phase population in K562 cells, while another led to an increase in the G0 phase population in CCRF-SB cells, indicating a halt in cell proliferation. mdpi.com Another study reported cell cycle arrest at the S and G2/M phases. researchgate.net The ability to disrupt the normal progression of the cell cycle is a key mechanism of many anticancer drugs.
Table 2: Cell Cycle Arrest Induced by 1,2,4-Triazole-3-Carboxamide Derivatives in Leukemia Cell Lines
| Compound Derivative | Cell Line | Phase of Cell Cycle Arrest |
| 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide | K562 | G1 phase |
| 5-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide | CCRF-SB | G0 phase |
| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | Leukemia cells | S and G2/M phases |
Data based on studies of 1,2,4-triazole-3-carboxamide derivatives, highlighting potential mechanisms for the structurally related this compound. researchgate.netmdpi.com
Inhibition of Key Receptor Tyrosine Kinases (e.g., EGFR) and Signaling Cascades
Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as inhibitors of key receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention.
Studies have shown that synthesized 1,2,4-triazole derivatives can exhibit potent cytotoxicity against cancer cell lines. pensoft.net For instance, a series of novel 1,2,4-triazole derivatives incorporating a mefenamic acid moiety were evaluated for their anti-tumor activity. One compound from this series, HB5, demonstrated significant cytotoxicity against Hep G2 hepatocyte carcinoma cells. Mechanistic studies revealed that this effect was mediated through the inhibition of EGFR tyrosine kinase activity, which is essential for cell proliferation and cell cycle progression. pensoft.net The inhibition of EGFR by these compounds led to apoptosis, or programmed cell death, in the cancer cells. pensoft.net
Furthermore, hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole structures have been designed as selective inhibitors of EGFR, among other targets. nih.gov The design of these compounds often maintains structural features known to be important for EGFR inhibition, such as a sulfonamide moiety. nih.gov Molecular docking studies have helped to visualize the interaction between these triazole derivatives and the EGFR tyrosine kinase domain, revealing key binding interactions that contribute to their inhibitory activity. nih.gov
Modulation of Angiogenesis-Related Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 1,2,4-triazole structure has been incorporated into molecules designed to disrupt this process. Carboxyamido-triazole (CAI), a related compound, has been shown to inhibit angiogenesis both in vitro and in vivo. nih.gov
The antiangiogenic activity of CAI is linked to its role as an inhibitor of calcium-mediated signal transduction. nih.gov By diminishing intracellular calcium levels, CAI decreases the activity of nitric-oxide synthase (NOS), which in turn inhibits the production and release of nitric oxide (NO). This cascade of events leads to a dose-dependent decrease in the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov In models using human aortic endothelial cells (HAECs) and rat aortic segments, CAI effectively inhibited new microvessel formation and endothelial cell proliferation. nih.gov These findings suggest that the modulation of the NOS-NO-VEGF pathway via calcium-mediated signaling is a key mechanism by which triazole-related compounds can exert their antiangiogenic effects. nih.gov
Research into other derivatives, such as pyridinyl-thiazolyl carboxamides, has further solidified the role of this chemical class in targeting angiogenesis signaling pathways, presenting a viable strategy for cancer treatment. researchgate.net
Interaction with DNA and Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. These enzymes are validated targets for cancer chemotherapy. Certain heterocyclic compounds fused with the 1,2,4-triazole ring have been investigated as topoisomerase inhibitors.
Specifically, 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazole derivatives have been identified as potent anticancer agents that target topoisomerase II alpha (topIIα). nih.gov One such derivative, designated KA39, demonstrated the ability to block the relaxation of supercoiled DNA in a plasmid-based assay, a hallmark of topoisomerase II inhibition. This compound was found to be a catalytic inhibitor of the enzyme. nih.gov The study indicated that the inhibition of topIIα by this triazolo-thiadiazole derivative leads to cell cycle arrest in the S phase and induces both early and late apoptosis in cancer cells. nih.gov This suggests that the interaction with and inhibition of topoisomerase II is a significant mechanism contributing to the anti-proliferative activity of these triazole-based compounds.
Enzyme Inhibition and Receptor Binding Studies (Biochemical Context)
Characterization of Enzyme Inhibition Kinetics (e.g., Carbonic Anhydrase, Kinases)
The 1,2,4-triazole-3-thione moiety is a key structural feature in a class of compounds that have been extensively studied as enzyme inhibitors. A notable target for these compounds is the carbonic anhydrase (CA) family of enzymes. CAs are involved in numerous physiological processes, and their overexpression is linked to several cancers. nih.gov
Derivatives of 1,2,4-triazole-3-thione have been synthesized and evaluated for their inhibitory potential against various CA isoforms, particularly the tumor-associated hCA IX and XII. nih.gov Kinetic studies are crucial to understanding the mechanism of inhibition. For potent 1,2,4-triazole-3-thione derivatives, double reciprocal plots (Lineweaver-Burk plots) have been constructed to determine the mode of inhibition against carbonic anhydrase II. nih.gov These analyses reveal whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both, providing insight into the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). Many of these triazole derivatives have shown high selectivity, potently inhibiting tumor-associated CA isoforms while sparing the off-target cytosolic isoforms like hCA I and II. nih.gov
Beyond carbonic anhydrases, these triazole scaffolds have been investigated as inhibitors of other enzyme classes, such as kinases, which are central to cellular signaling. pensoft.net
Determination of Binding Affinities to Specific Protein Targets
The biological activity of this compound derivatives is fundamentally linked to their ability to bind with high affinity to specific protein targets. The polar nature of the triazole ring, with its capacity to act as both a hydrogen bond donor and acceptor, facilitates strong interactions with biological receptors. pensoft.netnih.gov
Binding affinities are often determined through a combination of in vitro assays and in silico molecular docking studies. For example, the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are experimentally determined to quantify the potency of the compounds against their targets. In the context of anticancer activity, 1,2,4-triazole derivatives have been evaluated against targets like EGFR, Tankyrase, and PI3K. pensoft.netnih.gov
The following table summarizes the inhibitory activities of selected 1,2,4-triazole derivatives against various cancer cell lines, which reflects their binding efficacy to cellular targets.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| HB5 | Hep G2 (Hepatocyte Carcinoma) | 2.1 | pensoft.net |
| 15f | MCF-7 (Breast Cancer) | 2.64 | nih.gov |
| 15f | A549 (Lung Cancer) | 3.12 | nih.gov |
| 148b | MCF-7 (Breast Cancer) | 15.6 | nih.gov |
| 148c | HCT-116 (Colon Cancer) | 23.9 | nih.gov |
This table presents a selection of data to illustrate the range of activities and is not exhaustive.
Molecular docking studies complement these experimental findings by predicting the binding poses and interactions of the compounds within the active sites of their protein targets, such as the ATP-binding pocket of kinases or the active site of carbonic anhydrase. pensoft.netnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Efficacy (Molecular Basis)
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological efficacy of the this compound scaffold. These studies systematically modify the chemical structure of the parent compound and evaluate how these changes affect its biological activity, providing a molecular basis for rational drug design.
Key findings from SAR studies on 1,2,4-triazole derivatives include:
Substitution on the Triazole Ring: The nature and position of substituents on the triazole ring and its associated phenyl rings significantly influence activity. For instance, in a series of anti-tumor 1,2,4-triazole derivatives, the presence of an electron-withdrawing group like a nitro group or a halogen on a phenyl ring attached to the triazole core was found to enhance cytotoxic activity. The compound HB5, with a nitro group, exhibited the highest potency against Hep G2 cells. pensoft.net
N-Aryl Substitutions: In a series of 1,2,4-triazolo-linked bis-indolyl conjugates, the nature of the substituent on the N-aryl ring greatly impacted anti-proliferative activity. Methoxy substitutions on the benzene (B151609) ring were shown to enhance activity. Specifically, a compound with a 3,4,5-trimethoxy benzene substituent demonstrated a strong profile of anti-proliferative activity against multiple cancer cell lines. nih.gov
The Thione/Thiol Group: The sulfur atom of the carbothioamide or the resulting triazole-thione is a critical feature. It often acts as a key binding element, for example, by coordinating with the zinc ion in the active site of carbonic anhydrase. nih.gov Modifications at this position, such as S-alkylation, can dramatically alter the biological activity and target specificity. nih.gov
Hybrid Molecules: Fusing the 1,2,4-triazole ring with other heterocyclic systems, like thiadiazole, has led to potent dual inhibitors. nih.gov This hybridization strategy can enhance binding affinity and introduce new mechanisms of action.
These SAR studies underscore the versatility of the 1,2,4-triazole nucleus and provide a roadmap for the future development of more potent and selective therapeutic agents based on this scaffold. nih.gov
Elucidation of Structural Requirements for Optimal Bioactivity
Structure-activity relationship (SAR) studies have revealed that the biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the triazole ring. The core heterocycle itself, with its unique arrangement of nitrogen atoms, serves as a critical pharmacophore capable of forming multiple non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets. nih.govpensoft.net
The thione/thiol group at the C-3 position is a key functional feature. It can act as a hydrogen bond donor and acceptor and is crucial for the coordination of metal ions in metalloenzymes, a mechanism implicated in the inhibition of enzymes like metallo-β-lactamases. mdpi.com The ability of this group to be S-substituted allows for the introduction of various side chains that can modulate the compound's steric and electronic properties, significantly influencing its interaction with target proteins.
Substituents at the N-4 and C-5 positions of the triazole ring are also pivotal for defining the molecule's bioactivity. Aromatic or heteroaromatic rings at these positions are common features in many active derivatives. For instance, in a series of 5-lipoxygenase-activating protein (FLAP) antagonists, a phenyl group at the N-4 position with hydrophobic substituents was found to be important for inhibitory activity. nih.gov Similarly, the presence of an aromatic phenyl ring at the C-5 position was necessary to restore activity when a thiophene (B33073) ring was removed. nih.gov The planarity and electronic nature of these substituents dictate how the molecule fits into the binding pockets of target enzymes or receptors.
Impact of Substituent Modifications on Pharmacophore Activity
Systematic modifications of the this compound scaffold have provided deep insights into how specific substituents influence pharmacophore activity across different biological targets.
Substitutions at the N-4 Position: The substituent at the N-4 position significantly impacts the compound's biological profile. Studies on FLAP inhibitors showed that replacing a 4-methoxyphenyl (B3050149) group with an unsubstituted phenyl ring or introducing polar carboxyl or nitro groups abolished inhibitory activity, highlighting the need for specific hydrophobic characteristics at this position. nih.gov In antitubercular agents, the nature of the substituent on the N-4 phenyl ring (e.g., dichlorophenyl vs. methoxyphenyl) influences activity, with different substitutions proving optimal for different targets. mdpi.com
Substitutions at the C-5 Position: The C-5 position offers another critical point for modification. In the development of metallo-β-lactamase inhibitors, introducing a trifluoromethyl group at the C-5 position of the triazole ring led to a compound with improved activity against the NDM-1 enzyme. mdpi.com For anticancer agents, hydrazone moieties attached to the C-5 position showed that substituents like 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene were the most active against several cancer cell lines. nih.gov
Substitutions at the C-3 Thio-group: Alkylation or arylation of the C-3 thiol group is a common strategy to enhance bioactivity. In a series of antimicrobial agents, S-substitution with moieties like isopropyl acetate (B1210297) or pentyl groups led to compounds with moderate to strong inhibition of various bacterial strains. pensoft.net The length and nature of the alkyl or aryl chain attached via the sulfur atom can fine-tune the lipophilicity and binding interactions of the molecule.
The following table summarizes the impact of various substitutions on the biological activity of 1,2,4-triazole-3-thione derivatives based on several research findings.
| Compound Series | Position of Substitution | Substituent | Observed Impact on Bioactivity | Reference |
| FLAP Inhibitors | N-4 | 4-Methoxyphenyl | Important for activity | nih.gov |
| FLAP Inhibitors | N-4 | Phenyl, Carboxyl, Nitro | Abolished activity | nih.gov |
| FLAP Inhibitors | C-5 (Phenyl) | 3-acetonitrile | Enhanced inhibitory activity | nih.gov |
| Metallo-β-lactamase Inhibitors | C-5 | Trifluoromethyl | Improved activity against NDM-1 | mdpi.com |
| Anticancer Agents | C-5 | 2-Hydroxy-5-nitrobenzene (via hydrazone) | Most active against tested cancer cell lines | nih.gov |
| Antimicrobial Agents | C-3 (S-alkylation) | Isopropyl acetate | Strong suppression of Klebsiella pneumoniae | pensoft.net |
| Antitubercular Agents | N-4 | 2,4-Dichlorophenyl | Active against M. tuberculosis | mdpi.com |
Correlation of Computational Descriptors with Experimental Biological Activity
Computational chemistry has become an indispensable tool for understanding the mechanisms of action and for predicting the biological activity of this compound derivatives. Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable correlations between computed molecular descriptors and experimentally observed bioactivities.
Molecular Docking Studies: Molecular docking simulations have been widely used to predict the binding modes of triazole derivatives within the active sites of their biological targets. For instance, docking studies of anticancer derivatives revealed that they could bind to the epidermal growth factor receptor (EGFR) tyrosine kinase, with the triazole ring's nitrogen atoms forming crucial hydrogen bonds with amino acid residues in the active site. pensoft.netpensoft.net In another study on metallo-β-lactamase inhibitors, docking was used to guide the selection of substituents on the benzylidene ring to improve steric and electronic complementarity with the NDM-1 active site. mdpi.com These in silico studies often show a good correlation between the predicted binding affinity (e.g., docking score) and the experimentally determined inhibitory concentrations (e.g., IC50 or Ki values).
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer derivatives, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.govnih.gov The resulting model showed a strong correlation between the descriptors (representing steric and electrostatic fields) and the anticancer activity, with a squared correlation coefficient (r²) of 0.8713. nih.gov Such models are powerful for predicting the activity of newly designed compounds and for identifying the key physicochemical properties that drive bioactivity. The models often highlight the importance of specific steric bulk, electrostatic potential, and hydrophobic regions on the molecule for optimal interaction with the biological target.
The integration of these computational approaches with experimental synthesis and biological testing creates a powerful feedback loop, accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold.
Applications of 4h 1,2,4 Triazole 3 Carbothioamide in Diverse Scientific Fields
Applications in Material Science and Engineering
The inherent features of the 4H-1,2,4-triazole-3-carbothioamide molecule, such as its planar structure, the presence of multiple nitrogen and sulfur heteroatoms, and its capacity for hydrogen bonding and coordination with metal ions, make it a candidate for the development of advanced materials.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Semiconductors)
Derivatives of 4H-1,2,4-triazole are recognized for their interesting emission properties, suggesting their utility in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. pensoft.netmdpi.com The nitrogen-rich triazole core can facilitate electron transport, a crucial characteristic for efficient OLEDs. researchgate.net The carbothioamide group, with its sulfur atom and potential for tautomerism, can further influence the electronic and photophysical properties of the molecule.
While direct studies on the optoelectronic applications of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the synthesis of highly luminescent 4H-1,2,4-triazole derivatives has been achieved through methods like the Suzuki cross-coupling reaction, yielding compounds with significant quantum yields. mdpi.com Theoretical studies using Density Functional Theory (DFT) on related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have indicated their potential for nonlinear optical (NLO) applications due to significant hyperpolarizabilities. nih.gov These findings suggest that the this compound framework could be a valuable building block for new optoelectronic materials, with the potential for tuning its properties through chemical modification.
Corrosion Inhibition Properties and Mechanism Studies
The most extensively studied application of 4H-1,2,4-triazole derivatives is in the field of corrosion inhibition, particularly for steel in acidic environments. nih.govnih.govacs.orgktu.ltmdpi.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govmdpi.com The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms, and the aromatic triazole ring which can interact with the metal surface via π-electrons. nih.govacs.org
Research on closely related compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) has shown high inhibition efficiencies for low-carbon steel in HCl solution. nih.govdnu.dp.ua The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govdnu.dp.ua Both physisorption (electrostatic interactions) and chemisorption (covalent bonding) can be involved in the inhibition mechanism. ktu.lt
The following table summarizes the corrosion inhibition efficiency of some 1,2,4-triazole (B32235) derivatives on different metals, providing an indication of the potential performance of this compound.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-carbon steel | 0.5 M HCl | 89 | nih.govdnu.dp.ua |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | Mild steel | 1 M HCl | 99 | pensoft.net |
| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | 2 M H₂SO₄ | Not specified, but forms a protective layer | mdpi.comnih.gov |
| 1,2,4-triazole (TAZ) | Aluminum brass | 3.5 wt.% NaCl | 84.4 | ktu.lt |
| 3-amino-1,2,4-triazole (ATA) | Aluminum brass | 3.5 wt.% NaCl | 86.4 | ktu.lt |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum brass | 3.5 wt.% NaCl | 87.1 | ktu.lt |
Applications in Analytical Chemistry
The ability of this compound to interact with metal ions and its potential for incorporation into stationary phases makes it a compound of interest in analytical chemistry.
Complexing Agents for Metal Ion Preconcentration and Detection
The nitrogen and sulfur atoms in the this compound structure are excellent donor sites for coordination with metal ions. nih.govnih.govCurrent time information in Bangalore, IN. This property can be exploited for the preconcentration and detection of trace metal ions from various matrices. By forming stable complexes, the compound can facilitate the extraction of metal ions from aqueous solutions into an organic phase or onto a solid sorbent. This is a crucial step in many analytical methods for enhancing the sensitivity and selectivity of metal ion determination.
Studies on related 1-alkyl-1,2,4-triazoles have demonstrated their ability to act as carriers for the transport of heavy metal ions like Zn(II), Cd(II), and Pb(II) across polymer membranes. nih.gov The formation of metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has also been reported, with the ligand coordinating to the metal ions through its sulfur and amino groups. nih.gov These findings strongly suggest that this compound could be a valuable ligand for developing new methods for the separation and determination of metal ions.
Stationary Phases in Chromatographic Separations
The unique chemical structure of this compound makes it a potential candidate for the development of novel stationary phases for chromatography. Its polarity, hydrogen bonding capability, and π-π interaction potential can be utilized to achieve selective separations of various analytes. dnu.dp.ua The behavior of 1,2,4-triazole derivatives in both normal-phase and reversed-phase HPLC has been investigated, showing that the nature of the substituents on the triazole ring significantly affects the retention behavior. researchgate.net
Furthermore, triazole-functionalized stationary phases have been developed for specific applications. For instance, a triazole-amine metal-organic framework has been used as a chiral stationary phase for the separation of amino acids in capillary electrochromatography. nih.gov Polysaccharide-based chiral stationary phases have also been employed for the enantiomeric separation of triazole fungicides by HPLC. nih.gov While direct application of this compound as a stationary phase has not been reported, the existing research on related compounds indicates a promising avenue for its use in creating tailored chromatographic columns for specific separation challenges. The ability to modify the compound at its amino and carbothioamide groups would allow for the fine-tuning of the stationary phase's selectivity.
Agrochemical Applications of this compound (Focus on Chemical Design and Mechanism of Action)
The 1,2,4-triazole nucleus is a foundational scaffold in the development of a wide array of agrochemicals due to its versatile biological activities. rjptonline.org The specific compound, this compound, serves as a valuable starting point for the synthesis of potent fungicides, herbicides, and insecticides. Its structural features allow for diverse modifications, enabling the design of molecules that can target specific biochemical pathways in pests and weeds.
Design of Herbicides and Fungicides Targeting Specific Biochemical Pathways in Plants/Pests
The design of herbicides and fungicides based on the 1,2,4-triazole scaffold involves strategic molecular modifications to enhance efficacy and selectivity. The primary mechanism of action for many triazole-based fungicides is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. rjptonline.org
Fungicidal Design and Mechanism:
The 1,2,4-triazole ring is a key pharmacophore in a major class of fungicides that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol in fungi. rjptonline.orgnih.gov By inhibiting this enzyme, these fungicides disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death.
The design of novel fungicides often involves using a known triazole fungicide, such as difenoconazole, as a lead compound. nih.gov Researchers then introduce various structural moieties to the 1,2,4-triazole core to improve activity and spectrum. For instance, the incorporation of oxime ether and phenoxy pyridinyl groups has led to the synthesis of new 1,2,4-triazole derivatives with potent, broad-spectrum antifungal activities. nih.govnih.gov
One study detailed the synthesis of a series of (Z)-1-(6-(substituted phenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-substituted oxime derivatives. nih.gov The in vitro bioassays of these compounds revealed that many possessed significant fungicidal activities against a range of phytopathogens. nih.gov For example, compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) demonstrated broad-spectrum activity against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov Another derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2), showed particularly strong activity against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov Molecular docking studies confirmed that these compounds likely bind to the active site of the CYP51 enzyme. nih.gov
Fungicidal Activity of Novel 1,2,4-Triazole Derivatives
| Compound | Target Fungus | EC₅₀ (mg/L) |
|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum | 1.59 nih.gov |
| P. infestans | 0.46 nih.gov | |
| R. solani | 0.27 nih.gov | |
| B. cinerea | 11.39 nih.gov |
Another approach involves the synthesis of 1,2,4-triazole benzamide (B126) derivatives. Studies have shown that compounds like 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide exhibit significant antifungal activity against pathogens such as Gaeumannomyces graminis var. tritici. sioc-journal.cn
Herbicidal Design:
While the 1,2,4-triazole ring is a component of some herbicides, detailed research on the specific design of herbicides derived directly from this compound is less documented in recent literature. However, the general principle involves modifying the triazole scaffold to inhibit essential plant-specific enzymes or processes.
Insecticidal Activity and Modes of Action
Derivatives of 1,2,4-triazole have also demonstrated significant potential as insecticides. researchgate.netresearchgate.net The design of these compounds often involves creating hybrid molecules that combine the triazole ring with other biologically active moieties to target the nervous systems of insects.
One area of research has focused on coumarin-1,2,4-triazole hybrids. mdpi.comnih.gov These compounds have been tested for their adulticidal activity against pests like the common fruit fly, Drosophila melanogaster. mdpi.comnih.gov A notable finding is that a derivative of 4-methylcoumarin-1,2,4-triazole containing a 3-bromophenyl group exhibits significant insecticidal potential. mdpi.comnih.gov
The likely mode of action for these coumarin-1,2,4-triazole hybrids is the targeting of glutamate-gated chloride channels (GluCls) in the insect's nervous system. mdpi.comnih.gov These channels are crucial for the proper functioning of nerve and muscle cells in invertebrates. By acting as an allosteric agonist, the compound can activate these channels, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately paralysis and death of the insect. mdpi.com Molecular docking studies have supported this hypothesis, showing that the most active compounds can bind to the glutamate-gated chloride channel. mdpi.comnih.gov
Additionally, research has explored 1,2,4-triazole derivatives containing trifluoroacetyl moieties, which have shown activity against pests such as the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). mdpi.com Other studies have noted that 3-phenyl-5-pyridazinylthio-1,2,4-triazole derivatives also possess insecticidal properties. researchgate.net
Insecticidal Activity of a Coumarin-1,2,4-Triazole Hybrid
| Compound | Target Insect | Activity | Putative Mode of Action |
|---|
Future Perspectives and Unexplored Research Avenues for 4h 1,2,4 Triazole 3 Carbothioamide
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel molecules. For 4H-1,2,4-triazole-3-carbothioamide, AI and machine learning (ML) offer powerful tools for de novo design and the prediction of synthetic pathways.
De novo drug design, a computational approach to generate novel molecular structures, is increasingly benefiting from AI. researchgate.netekb.eg Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known chemical structures and their properties. sigmaaldrich.comrsc.org These trained models can then generate new triazole derivatives with optimized characteristics. This approach allows for the efficient exploration of the vast chemical space to identify novel compounds with desired biological activities. ekb.eg
Furthermore, AI can significantly accelerate the synthesis process. Machine learning algorithms can predict the most efficient synthetic routes, reaction conditions, and potential yields for novel this compound derivatives. By analyzing existing reaction data, these models can identify patterns and relationships that may not be apparent to human chemists, thus streamlining the synthetic process and reducing the time and resources required for laboratory work.
Table 1: AI and Machine Learning in Drug Discovery
| AI/ML Technique | Application in Triazole Research | Potential Benefits |
| Recurrent Neural Networks (RNNs) | Generation of novel triazole-based molecular structures in SMILES format. rsc.org | Rapid exploration of chemical space for new drug candidates. |
| Generative Adversarial Networks (GANs) | Design of triazole derivatives with specific desired properties (e.g., enhanced bioactivity, reduced toxicity). sigmaaldrich.com | More targeted and efficient drug discovery process. |
| Deep Reinforcement Learning | Optimization of synthetic pathways for this compound and its analogs. researchgate.netsigmaaldrich.com | Increased efficiency and reduced cost of synthesis. |
| Predictive Modeling | Forecasting the biological activity and pharmacokinetic properties of new triazole compounds. rsc.org | Prioritization of the most promising candidates for synthesis and testing. |
Exploration of Novel Bioconjugation Strategies for Targeted Delivery (Chemical Context)
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, presents a significant opportunity for enhancing the efficacy of this compound derivatives in a biological context. The development of novel bioconjugation strategies can enable the targeted delivery of these compounds to specific cells or tissues, thereby increasing their therapeutic effect while minimizing off-target effects.
One promising approach involves the conjugation of triazole derivatives to targeting moieties such as peptides or antibodies that can recognize and bind to specific receptors on the surface of cancer cells. researchgate.net For instance, a study demonstrated the successful conjugation of 1,2,4-triazole (B32235) derivatives to fluorescent carbon nanoparticles and L-carnosine, a cancer-targeting peptide, for selective delivery to pediatric brain tumor cells. researchgate.net
The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for bioconjugation. acs.org Triazole derivatives can be functionalized with either an azide (B81097) or an alkyne group, allowing for their straightforward attachment to biomolecules that have been modified with the complementary functional group. This strategy has been successfully employed for the functionalization of gold nanoparticles with triazole-based molecules. acs.org
Future research could focus on developing new linkers and bioconjugation methods that are stable in biological environments and allow for the controlled release of the triazole compound at the target site.
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comvdu.lt The application of advanced spectroscopic techniques within a PAT framework can significantly enhance the synthesis of this compound.
In situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.com These techniques can provide continuous data on the concentration of reactants, products, and intermediates throughout the course of a reaction. This information can be used to optimize reaction conditions, ensure consistent product quality, and improve process safety. mt.com For the synthesis of this compound, which often involves multistep procedures, in situ monitoring can be particularly beneficial for identifying reaction endpoints and minimizing the formation of impurities. zsmu.edu.ua
Future research in this area could focus on the development of novel spectroscopic probes and data analysis methods tailored for the specific chemical environment of triazole synthesis. The integration of these techniques with automated reaction platforms could enable high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols.
Challenges and Opportunities in Scalable and Sustainable Synthesis
While numerous synthetic routes to 1,2,4-triazole derivatives have been reported in the literature, the scalable and sustainable production of this compound presents both challenges and opportunities. zsmu.edu.uanih.gov Many laboratory-scale syntheses utilize harsh reagents, require complex purification procedures, or generate significant amounts of waste, making them unsuitable for large-scale industrial production. rsc.org
The principles of green chemistry offer a framework for developing more environmentally friendly and economically viable synthetic processes. researchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste and energy consumption. rsc.orgresearchgate.net For example, the development of heterogeneous catalysts that can be easily recovered and reused would be a significant step towards a more sustainable synthesis of this compound. rsc.org
The transition from batch to continuous flow manufacturing also presents a significant opportunity for the scalable synthesis of this compound. researchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. researchgate.net
Table 2: Comparison of Batch and Flow Synthesis for Triazoles
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging due to heat and mass transfer limitations. | More readily scalable by extending run time or using parallel reactors. researchgate.net |
| Safety | Larger volumes of reactants increase potential hazards. | Smaller reaction volumes at any given time enhance safety. researchgate.net |
| Process Control | More difficult to precisely control temperature and mixing. | Superior control over reaction parameters. researchgate.net |
| Sustainability | Can generate significant solvent and reagent waste. | Often more resource-efficient with potential for solvent recycling. rsc.org |
Expanding Applications in Emerging Fields like Supramolecular Chemistry and Nanotechnology
The unique structural and electronic properties of the 1,2,4-triazole ring make this compound and its derivatives attractive building blocks for applications in supramolecular chemistry and nanotechnology. researchgate.net
In supramolecular chemistry, the ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct complex, self-assembling architectures. These supramolecular assemblies could find applications in areas such as molecular recognition, sensing, and catalysis.
In the realm of nanotechnology, triazole derivatives can be used to functionalize the surface of nanoparticles, thereby tuning their properties for specific applications. researchgate.net For example, triazole-functionalized gold nanoparticles have been developed for use as colorimetric sensors. researchgate.net The conjugation of this compound derivatives to nanoparticles could also lead to the development of novel drug delivery systems with enhanced targeting and release properties. ekb.eg The thermal stability of nanocomposites containing triazoles further enhances their applicability in various material science domains. researchgate.net
Future research will likely focus on the design and synthesis of novel triazole-based molecules with tailored properties for specific applications in these emerging fields. The exploration of their self-assembly behavior and their integration into functional nanomaterials will undoubtedly open up new and exciting areas of investigation.
Q & A
Q. Q1: What catalysts and reaction conditions are effective for synthesizing 4H-1,2,4-triazole-3-carbothioamide derivatives via conjugate addition?
Methodological Answer: Aluminum chloride (AlCl₃), lithium perchlorate (LiClO₄), and zinc chloride (ZnCl₂) are effective catalysts for regioselective C–C, C–N, and C–S bond formation in conjugate additions between 4H-1,2,4-triazole-3-thiols and electron-deficient reactants like N-aryl maleimides. Reactions typically proceed at room temperature in ethanol or methanol, yielding products in 70–94% efficiency. Optimization should prioritize solvent polarity and catalyst loading to balance reactivity and selectivity .
Advanced Reaction Mechanisms
Q. Q2: How can researchers resolve contradictory regioselectivity outcomes in nucleophilic additions involving this compound?
Methodological Answer: Regioselectivity conflicts often arise from competing nucleophilic centers (e.g., sulfur vs. nitrogen). Computational modeling (DFT) can predict reactive sites, while experimental validation via NMR or X-ray crystallography clarifies product structures. For example, AlCl₃ favors C–S adducts due to sulfur’s higher nucleophilicity, whereas LiClO₄ may shift selectivity toward C–N bonds under kinetic control .
Basic Structural Characterization
Q. Q3: What analytical techniques are essential for confirming the structure of this compound derivatives?
Methodological Answer: Combine microelemental analysis (C, H, N, S), ¹H/¹³C NMR (to identify substituent environments), and FTIR (to confirm thiol/thione tautomerism). For example, the thiol group exhibits a characteristic S–H stretch at ~2550 cm⁻¹, while thiocarbonyl (C=S) appears at ~1200 cm⁻¹. Mass spectrometry (ESI-MS) further validates molecular weight .
Advanced Metal Coordination Chemistry
Q. Q4: How do transition metals influence the coordination behavior of this compound ligands?
Methodological Answer: Ni(II), Cu(II), and Zn(II) form octahedral or square-planar complexes with this compound via sulfur and nitrogen donor atoms. UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements determine geometry. For instance, Cu(II) complexes exhibit broad absorption bands at 600–800 nm, indicative of distorted octahedral geometry .
Basic Biological Activity Screening
Q. Q5: What in vitro assays are suitable for evaluating the antioxidant potential of this compound derivatives?
Methodological Answer: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Dissolve derivatives in ethanol, mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Active compounds reduce absorbance by ≥40%, as seen with morpholine-substituted derivatives (e.g., 42.50% inhibition at 100 µM) .
Advanced Computational-Experimental Integration
Q. Q6: How can in silico docking studies guide the design of this compound derivatives with DHFR inhibitory activity?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against human dihydrofolate reductase (DHFR; PDB: 1KMS). Prioritize derivatives with docking scores ≤−8.0 kcal/mol and hydrogen bonds to key residues (e.g., Leu4, Arg70). Validate predictions via in vitro enzyme inhibition assays, comparing IC₅₀ values to reference drugs like methotrexate .
Advanced Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies between predicted and observed biological activities in triazole-carbothioamide derivatives?
Methodological Answer: Reconcile contradictions by:
Solubility Testing: Poor aqueous solubility may reduce in vivo efficacy despite high in silico scores.
Metabolic Stability: Use liver microsome assays to identify rapid degradation.
Off-Target Profiling: Screen against unrelated targets (e.g., kinases) to rule out nonspecific binding. For example, Schiff base derivatives showed predicted anti-Helicobacter activity but required structural tweaks to enhance gastric stability .
Basic Antimicrobial Evaluation
Q. Q8: What protocol is recommended for assessing the antimicrobial activity of this compound analogs?
Methodological Answer: Use the broth microdilution method (CLSI guidelines). Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, inoculate with bacterial/fungal strains (e.g., S. aureus, C. albicans), and incubate for 18–24 hours. Derivatives with MIC ≤8 µg/mL and clear zone diameters ≥15 mm (agar diffusion) are considered potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
